3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid
Overview
Description
“3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid” is a chemical compound . It is related to a class of compounds known as benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction proceeds at room temperature for 2-3 hours, after which the solvent is removed .Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography . The crystal structure reveals details about the atomic coordinates and displacement parameters .Scientific Research Applications
Nonpeptide αvβ3 Antagonists for Osteoporosis Treatment
Compounds related to 3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the prevention and treatment of osteoporosis. These compounds demonstrated excellent in vitro profiles and favorable pharmacokinetics across several animal models, which led to their selection for clinical development aimed at treating osteoporosis (Coleman et al., 2004).
Synthesis of Trifluoromethylated Analogues
The synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(Trifluoromethyl)pyrimidin-2(1H)-ones showcases the chemical versatility of compounds related to this compound. These analogues were synthesized using a chiral auxiliary approach, contributing to the field of organic synthesis with potential applications in drug development (Sukach et al., 2015).
Chemical Modification of Pyrimidines
Research on the cyanoacetylation of 6-aminopyrimidines highlights the chemical reactivity of pyrimidine derivatives, leading to the development of novel compounds with potential applications in medicinal chemistry and synthetic organic chemistry (Quiroga et al., 2008).
Development of Antimicrobial Agents
The exploration of pyrimidine derivatives for the synthesis of antimicrobial agents underscores the potential of compounds structurally related to this compound in contributing to the discovery of new antibacterial and antifungal treatments (Hossan et al., 2012).
Fluorescence Binding Studies
Investigations into the interactions between p-hydroxycinnamic acid derivatives and bovine serum albumin (BSA) via fluorescence binding studies illustrate the broader research interest in pyrimidine derivatives for understanding protein-ligand interactions, which is crucial for the development of diagnostic tools and therapeutic agents (Meng et al., 2012).
Future Directions
The future directions for the study of “3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid” and related compounds could involve further exploration of their biological activities . For instance, trifluoromethyl group-containing drugs have been approved by the FDA, indicating potential therapeutic applications .
Properties
IUPAC Name |
3-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)5-3-6(14-4-13-5)12-2-1-7(15)16/h3-4H,1-2H2,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLPVCFHCBIUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1NCCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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